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Compound of Interest

Compound Name: 1,8-Decanediol, 7-nitro-, (R*,S*)-

CAS No.: 138668-15-2

Cat. No.: B12652859

Get Quote

Executive Summary
This protocol details the synthesis of (R,S)-7-nitro-1,8-decanediol via a convergent Henry

(Nitroaldol) Reaction. Unlike standard nitroaldol procedures which yield diastereomeric

mixtures, this guide utilizes a Copper(II)-Diamine catalyzed approach to favor the syn-

diastereomer (R,S), followed by chromatographic purification.

Target Molecule:

IUPAC: (7R,8S)-7-nitrodecane-1,8-diol

Key Features: 1,8-diol motif, internal nitro group, relative syn stereochemistry.

Utility: Precursor for 1,2-amino alcohols via nitro reduction; scaffold for lipid synthesis.

Retrosynthetic Analysis & Strategy
The most efficient disconnection bisects the C7–C8 bond, separating the molecule into a

nucleophilic nitroalkane fragment (C1–C7) and an electrophilic aldehyde fragment (C8–C10).
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Strategic Logic
Regiochemistry: The nitro group must be at C7. Therefore, the nucleophile is a C7-

nitroalkane.

Chemoselectivity: The C1-hydroxyl must be protected (as TBDMS ether) to prevent

competitive side reactions or polymerization during the nitration and coupling steps.

Stereocontrol: The (R,S) designation implies a syn-relationship between the nitro and

hydroxyl groups. We employ a Cu(OAc)₂-ligand system known to favor syn-nitroaldol

products via a bidentate transition state.
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Caption: Retrosynthetic disconnection of the target nitro-diol into a C7-nitroalkane and

propanal.
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Phase 1: Synthesis of Nitroalkane Precursor (Fragment
A)
Objective: Convert 7-bromoheptan-1-ol to 1-(tert-butyldimethylsilyloxy)-7-nitroheptane.

Step 1.1: Silyl Protection
Reagents: 7-bromoheptan-1-ol (1.0 equiv), TBDMS-Cl (1.1 equiv), Imidazole (2.0 equiv),

DCM.

Protocol:

Dissolve 7-bromoheptan-1-ol (20 mmol, 3.90 g) in anhydrous CH₂Cl₂ (40 mL).

Add Imidazole (40 mmol, 2.72 g) followed by TBDMS-Cl (22 mmol, 3.31 g) at 0°C.

Warm to RT and stir for 4 hours.

Workup: Quench with water, extract with DCM, dry over MgSO₄.

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Yield Expectation: >90% (Colorless oil).

Step 1.2: Nitration (Victor Meyer Conditions)
Reagents: Protected Bromoheptane (from 1.1), AgNO₂ (1.5 equiv), Et₂O.

Rationale: Silver nitrite (AgNO₂) is preferred over NaNO₂ for primary alkyl halides to

minimize O-alkylation (nitrite ester formation).

Protocol:

Suspend AgNO₂ (30 mmol, 4.6 g) in anhydrous diethyl ether (50 mL) at 0°C in the dark

(foil-wrapped flask).

Add 1-(tert-butyldimethylsilyloxy)-7-bromoheptane (20 mmol) dropwise.

Stir at 0°C for 24 hours, then allow to warm to RT over 4 hours.
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Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.[1]

Purification: Flash chromatography (Hexanes/EtOAc 90:10). Isolate the nitroalkane

(major) from the nitrite ester (minor).

Validation: IR stretch at ~1550 cm⁻¹ (NO₂ asymmetric).

Phase 2: Stereoselective Henry Reaction (The Core)
Objective: Coupling of Fragment A and Propanal to yield the (R,S) scaffold. Mechanism:

Copper(II)-catalyzed nitroaldol reaction.[2]

Reagents & Setup
Nitroalkane: 1-(tert-butyldimethylsilyloxy)-7-nitroheptane (1.0 equiv).

Aldehyde: Propanal (freshly distilled, 1.2 equiv).

Catalyst System: Cu(OAc)₂·H₂O (10 mol%) + Ligand (L1).

Ligand Choice:N,N′-dibenzyl-cyclohexane-1,2-diamine (or commercially available chiral

diamine ligands for enantioselectivity if absolute stereochem is required). For (R,S)

relative stereochemistry, standard diamines suffice.

Solvent: Ethanol (EtOH).

Protocol
Catalyst Formation: In a flame-dried flask, dissolve Cu(OAc)₂·H₂O (0.1 equiv) and Ligand L1

(0.11 equiv) in EtOH (0.5 M relative to substrate). Stir for 1 hour at RT to form the blue/green

complex.

Addition: Add the nitroalkane (1.0 equiv) to the catalyst solution. Stir for 10 minutes.

Reaction: Cool to 0°C (to enhance diastereoselectivity). Add Propanal (1.2 equiv) dropwise.

Incubation: Stir at 0°C for 24–48 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde).
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Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined

organics with brine.

Purification: Silica gel chromatography.

Eluent: Hexanes/EtOAc gradient (10:1 to 4:1).

Separation: The syn (R,S) and anti (R,R) isomers usually have distinct Rf values. The syn

isomer is typically more polar (lower Rf) due to intramolecular H-bonding between the OH

and NO₂.

Phase 3: Global Deprotection
Objective: Remove TBDMS group to release the C1-hydroxyl.

Reagents: TBAF (1.0 M in THF) or HCl/MeOH.

Protocol:

Dissolve the coupled product in THF.

Add TBAF (1.5 equiv) at 0°C. Stir for 2 hours.

Purification: Flash chromatography (DCM/MeOH 95:5).

Product: (R,S)-7-nitro-1,8-decanediol as a viscous oil or waxy solid.

Data Summary & Validation
Expected Analytical Data
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Parameter Method Expected Signal / Value

Mass Spectrometry ESI-MS (Pos)
[M+Na]⁺ = 242.1 (Calculated

MW: 219.28)

IR Spectroscopy ATR-FTIR
3400 cm⁻¹ (Broad OH), 1550 &

1370 cm⁻¹ (NO₂)

¹H NMR (C7-H) 500 MHz, CDCl₃
Multiplet at ~4.5 ppm (alpha to

NO₂).

¹H NMR (C8-H) 500 MHz, CDCl₃
Multiplet at ~4.1 ppm (alpha to

OH).

Stereochemistry Coupling Constant

Syn isomer typically shows J =

2–5 Hz; Anti shows J = 7–9 Hz

(for H7-H8).

Workflow Diagram

Step 1: Protection
(TBDMS-Cl)

Step 2: Nitration
(AgNO₂)

Step 3: Henry Reaction
(Cu-Catalysis)

Step 4: Deprotection
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QC: NMR/MS
Confirm (R*,S*)
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Caption: Sequential workflow for the synthesis of the target nitro-diol.

Critical Troubleshooting (Self-Validating Systems)
Low Diastereoselectivity (Syn/Anti ratio):

Cause: Temperature too high or non-selective catalyst.

Solution: Lower reaction temperature to -20°C. Switch to a bulky chiral ligand (e.g., Evans'

Box-Ligands) even if the target is racemic, as the ligand rigidifies the transition state.

O-Alkylation in Step 2:

Symptom:[3][4] Formation of nitrite ester (R-O-N=O) instead of nitroalkane (R-NO₂).
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Solution: Ensure the use of AgNO₂ (Silver Nitrite) in ether. If using NaNO₂, add urea to

scavenge acid and use DMSO as solvent (Kornblum conditions), though AgNO₂ is cleaner

for primary halides.

Retro-Henry Reaction:

Symptom:[3][4] Loss of product during workup; reversion to aldehyde and nitroalkane.

Solution: Avoid strong bases during workup. Keep pH neutral/slightly acidic (pH 5-6). Do

not heat the crude product excessively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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